molecular formula C10H12FNO2 B1466958 3-fluoro-N-methoxy-N,4-dimethylbenzamide CAS No. 774239-44-0

3-fluoro-N-methoxy-N,4-dimethylbenzamide

Cat. No. B1466958
CAS RN: 774239-44-0
M. Wt: 197.21 g/mol
InChI Key: DITCYVGEYOISGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-methoxy-N,4-dimethylbenzamide is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-fluoro-N-methoxy-N,4-dimethylbenzamide can be represented by the InChI code: 1S/C10H12FNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

3-fluoro-N-methoxy-N,4-dimethylbenzamide is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Chemical Reactivity and Synthesis

A study by Hedidi et al. (2016) explored the deprotometalation of various methoxy- and fluoro-pyridines, revealing insights into the chemical reactivity and potential synthesis pathways involving compounds structurally related to 3-fluoro-N-methoxy-N,4-dimethylbenzamide. The research highlighted the efficient functionalization at specific positions of the pyridine ring, underlining the intricate reactivity patterns that can be observed with such compounds. The regioselectivities obtained in the study are crucial for understanding how 3-fluoro-N-methoxy-N,4-dimethylbenzamide and similar compounds might behave in synthetic processes (Hedidi et al., 2016).

Electronic Properties and Material Science

Xu et al. (2005) synthesized and characterized a series of compounds to study the electronic couplings between ferrocenyl centers, mediated by bridges that include structures similar to 3-fluoro-N-methoxy-N,4-dimethylbenzamide. These studies are critical for material science and electronic applications, offering insights into how such compounds can mediate intramolecular interactions and electronic transfers, a key component for designing new materials and electronic devices (Xu et al., 2005).

Molecular Structure and Interaction

Karabulut et al. (2014) conducted a study focusing on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound with some structural resemblance to 3-fluoro-N-methoxy-N,4-dimethylbenzamide. The research investigated the influence of intermolecular interactions on the molecular geometry, providing a basis for understanding how similar compounds might interact in different environments and how these interactions can affect their structural and chemical properties (Karabulut et al., 2014).

Inhibition and Corrosion Studies

A study by Fouda et al. (2020) examined methoxy-substituted phenylthienyl benzamidines, which share some structural features with 3-fluoro-N-methoxy-N,4-dimethylbenzamide, for their corrosion inhibition properties. Understanding the inhibition mechanisms and effectiveness of such compounds is crucial for industrial applications, particularly in protecting materials against corrosion (Fouda et al., 2020).

properties

IUPAC Name

3-fluoro-N-methoxy-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-7-4-5-8(6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITCYVGEYOISGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-methoxy-N,4-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-N-methoxy-N,4-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-N-methoxy-N,4-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
3-fluoro-N-methoxy-N,4-dimethylbenzamide
Reactant of Route 4
Reactant of Route 4
3-fluoro-N-methoxy-N,4-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
3-fluoro-N-methoxy-N,4-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-fluoro-N-methoxy-N,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.